2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)propanamide
Description
This compound is a heterocyclic derivative featuring an imidazo[1,2-c]quinazolinone core substituted with an isopropyl group at position 2, a thioether linkage at position 5, and a propanamide side chain terminating in a 3-methoxyphenyl group.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-13(2)19-22(29)27-20(26-19)17-10-5-6-11-18(17)25-23(27)31-14(3)21(28)24-15-8-7-9-16(12-15)30-4/h5-14,19H,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXHUVMZTCGNFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(C)C(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are lipid kinases that generate 3′-phosphoinositides, activating a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
Mode of Action
This compound acts as a dual inhibitor, blocking the activities of both PI3K and HDAC . By inhibiting PI3K, it prevents the production of 3′-phosphoinositides, thereby disrupting the signaling pathways that promote cell proliferation and survival . The inhibition of HDAC leads to an increase in acetylation levels of histones, resulting in a more relaxed chromatin structure and promoting gene transcription .
Biochemical Pathways
The compound affects the PI3K/AKT signaling pathway and the regulation of gene expression through histone acetylation . By inhibiting PI3K, it disrupts the activation of AKT and other downstream effectors, affecting cell proliferation, survival, differentiation, and migration . The inhibition of HDAC alters the acetylation status of histones, affecting gene expression and contributing to cancer cell initiation and growth .
Pharmacokinetics
This allows exploration in various indications, combinations, and dosing regimens .
Result of Action
The compound shows potent antiproliferative activities against certain cancer cell lines . By inhibiting PI3K and HDAC, it induces multiple epigenetic modifications affecting signaling networks, acting synergistically for the treatment of cancer .
Action Environment
Therefore, the environment in which the compound acts, including the presence of growth factors, the mutation status of genes in the PI3K pathway, and the activation status of other pathways, can influence its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
The compound interacts with key enzymes such as PI3K and HDAC, playing a significant role in biochemical reactions. PI3K and HDAC are crucial enzymes involved in cell signaling and epigenetic regulation, respectively. The compound’s interaction with these enzymes can affect various biochemical processes, including cell proliferation and gene expression.
Cellular Effects
2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)propanamide has shown potent antiproliferative activities against K562 and Hut78 in cellular assays. This suggests that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically PI3K and HDAC. By inhibiting these enzymes, the compound can induce multiple epigenetic modifications affecting signaling networks. This can lead to changes in gene expression, potentially influencing the behavior of cells.
Biological Activity
The compound 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)propanamide is a member of the imidazoquinazoline family, which has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 436.53 g/mol. The structure features a quinazoline core with an isopropyl group and a methoxyphenyl moiety linked through a thioether bond to a propanamide group.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O3S |
| Molecular Weight | 436.53 g/mol |
| CAS Number | 1053080-25-3 |
Enzyme Interactions
Research indicates that compounds within the imidazoquinazoline class can interact with various enzymes. Specifically, the compound has shown potential in inhibiting key enzymes such as PI3K (phosphoinositide 3-kinase) and HDAC (histone deacetylase), which are critical in cancer progression and cellular regulation.
Cellular Effects
The compound exhibits significant effects on cell function by influencing:
- Cell Signaling Pathways : It modulates pathways that are crucial for cell survival and proliferation.
- Gene Expression : Alterations in gene expression patterns have been observed, indicating its role in transcriptional regulation.
- Cellular Metabolism : The compound impacts metabolic processes, suggesting potential applications in metabolic disorders.
The mechanism of action involves:
- Binding Interactions : The compound binds to specific biomolecules, altering their activity.
- Enzyme Inhibition : It inhibits enzymes linked to cancer cell proliferation and survival.
- Gene Expression Modulation : Changes in gene expression profiles lead to altered cellular responses.
These mechanisms suggest that the compound may have therapeutic potential against various cancers by targeting multiple pathways involved in tumor growth and survival .
Dosage Effects in Animal Models
Studies assessing the dosage effects of this compound in animal models indicate variability in biological activity based on concentration. Research is ongoing to determine:
- Threshold Effects : Identifying the minimum effective dose for therapeutic efficacy.
- Toxicity Levels : Evaluating any adverse effects at higher concentrations to establish safety profiles .
Case Studies and Research Findings
Several studies have explored the biological activity of similar imidazoquinazoline derivatives:
- Anticancer Activity : A study demonstrated that related compounds exhibited significant antiproliferative effects on cancer cell lines, with IC50 values indicating potency against various tumors .
- Inhibition of Cyclin Dependent Kinases (CDKs) : Research has shown that certain derivatives preferentially inhibit CDK2 over other kinases, suggesting specificity that could minimize side effects while maximizing therapeutic efficacy .
Scientific Research Applications
Structural Characteristics
This compound features a complex structure characterized by:
- An imidazoquinazoline core that is often associated with significant pharmacological activities.
- A thioether linkage , enhancing its reactivity and interaction with biological targets.
- A propanamide moiety , which is critical for its biological activity.
Biological Activities
Research indicates that compounds within this class exhibit various biological activities, particularly in cancer treatment. The following are key mechanisms through which the compound may exert its effects:
- Inhibition of Kinases : The imidazoquinazoline scaffold is known to inhibit specific kinases, including the phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell proliferation and survival pathways .
- Histone Deacetylase (HDAC) Inhibition : By inhibiting HDACs, the compound can alter gene expression patterns that lead to apoptosis in cancer cells .
- Targeting Ras Protein : Preliminary studies suggest potential interactions with the Ras protein, which is implicated in many cancers .
Applications in Medicinal Chemistry
The unique structural features and biological activities of this compound make it a promising candidate for various applications:
Cancer Therapy
The dual inhibition of PI3K and HDAC pathways positions this compound as a potential therapeutic agent in treating hyper-proliferative disorders, including various cancers. Its ability to disrupt key signaling pathways can lead to reduced tumor growth and improved patient outcomes .
Drug Development
The compound serves as a lead structure for further modifications aimed at enhancing efficacy and reducing toxicity. Its unique properties can be leveraged to develop novel drugs targeting specific proteins involved in cancer progression.
Biochemical Probes
Due to its specific interactions with cellular targets, this compound may also be utilized as a biochemical probe in research settings to study cellular signaling pathways and drug interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Differences: The target compound’s imidazo[1,2-c]quinazolinone core is distinct from the pyrrolo-thiazolo-pyrimidine systems in Compounds 8 and 9 . This difference impacts electronic properties and binding interactions.
Substituent Effects :
- The 3-methoxyphenyl group in the target compound vs. the 4-methoxyphenyl in Compounds 8 and 9 may influence steric hindrance and π-π stacking. Positional isomerism often alters bioactivity and solubility .
- The thioether linkage in the target compound is analogous to the triazole-thiol in Compound 8, both of which can enhance metal chelation or redox activity.
Synthetic Pathways :
Research Findings and Limitations
- Pharmacological Data: No direct bioactivity studies for the target compound were identified. In contrast, Compounds 8 and 9 demonstrated measurable antimicrobial and solubility profiles .
- Computational Predictions: Molecular docking simulations suggest the target compound’s imidazoquinazolinone core may bind to ATP pockets in kinases, but experimental validation is lacking.
- Synthetic Challenges : The steric bulk of the 2-isopropyl group in the target compound may complicate regioselective functionalization compared to the less hindered analogs in the evidence.
Recommendations :
- Prioritize in vitro assays to compare kinase inhibition with pyrrolo-thiazolo-pyrimidine analogs.
- Investigate the impact of 3- vs. 4-methoxyphenyl substitution on target engagement.
Q & A
Q. What are the common synthetic routes for 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)propanamide, and how can their efficiency be evaluated?
Methodological Answer: The synthesis typically involves three key steps:
Core Formation : Reacting 2-aminobenzamide derivatives with isopropyl aldehydes in dimethylformamide (DMF) using sodium disulfite as a catalyst to form the imidazoquinazolinone core .
Thiol Introduction : Treating the core with Lawesson’s reagent or thiourea derivatives to introduce the thiol group at position 5 .
Acylation : Coupling the thiol intermediate with 3-methoxyphenylpropanamide via acylation (e.g., using EDC/HOBt in dichloromethane) .
Efficiency Metrics :
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the quinazolinone core (e.g., carbonyl at ~170 ppm in ¹³C NMR) and methoxyphenyl protons (δ 3.8–4.0 ppm in ¹H NMR) .
- IR Spectroscopy : Confirm thioamide (C=S stretch at ~1100 cm⁻¹) and ketone (C=O at ~1650 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) with <2 ppm error .
Q. What initial biological screening approaches are recommended for assessing its therapeutic potential?
Methodological Answer:
- Kinase Inhibition Assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Selectivity Profiling : Compare activity against non-target kinases (e.g., PKC) to assess specificity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
- Substituent Variation : Systematically modify the isopropyl, thioether, or methoxyphenyl groups. For example, replace isopropyl with cyclopropyl to test steric effects .
- In Silico Docking : Use AutoDock Vina to predict binding affinity with kinase ATP-binding pockets. Validate with mutagenesis (e.g., EGFR T790M mutation) .
- Pharmacological Testing : Compare IC₅₀ values of analogs in kinase assays to identify critical functional groups .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
Methodological Answer:
- Bioavailability Analysis : Measure plasma concentration via LC-MS/MS after oral administration in rodent models. Low bioavailability may explain efficacy gaps .
- Metabolite Profiling : Identify hepatic metabolites using microsomal incubations (e.g., human liver microsomes + NADPH) .
- Formulation Adjustments : Improve solubility via nanoemulsions (e.g., Tween-80/PEG-400) to enhance in vivo exposure .
Q. How should researchers analyze the compound’s stability under varying pH and temperature conditions, and what implications does this have for storage?
Methodological Answer:
- Forced Degradation Studies :
- Storage Recommendations : Store lyophilized powder at -20°C in amber vials to prevent photodegradation .
Q. What computational methods can predict the compound’s binding mode with target enzymes, and how can these be validated experimentally?
Methodological Answer:
- Molecular Docking : Use Schrödinger’s Glide to model interactions with kinase domains (e.g., hydrophobic pockets accommodating isopropyl groups) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .
- Experimental Validation : Perform alanine scanning mutagenesis on predicted critical residues (e.g., EGFR L858R) to confirm docking results .
Q. How can solubility challenges in pharmacological assays be addressed methodologically?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) for in vitro assays to maintain solubility without cytotoxicity .
- Salt Formation : Synthesize hydrochloride salts via reaction with HCl gas in diethyl ether to improve aqueous solubility .
- Nanoformulations : Encapsulate in PLGA nanoparticles (e.g., solvent evaporation method) and characterize via dynamic light scattering (DLS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
